- Lithium trisiamylborohydride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2
Cas no 937-05-3 (cis-4-(tert-Butyl)Cyclohexanol)
cis-4-(tert-ブチル)シクロヘキサノールは、シクロヘキサノール骨格にtert-ブチル基がcis配置で結合した高純度の有機化合物です。立体障害の大きいtert-ブチル基の影響により、特異的な立体配座を形成し、有機合成中間体��して高い反応選択性を発揮します。特に医農薬品の合成において、キラルビルディングブロックとして有用です。熱安定性に優れ、保存性が良好である点も特徴です。GCやHPLC分析による高純度保証が行われており、研究用途に適しています。
937-05-3 structure
Product Name:cis-4-(tert-Butyl)Cyclohexanol
CAS番号:937-05-3
MF:C10H20O
メガワット:156.265203475952
MDL:MFCD00070476
CID:808128
PubChem ID:87564204
Update Time:2025-11-02
cis-4-(tert-Butyl)Cyclohexanol 化学的及び物理的性質
名前と識別子
-
- cis-4-tert-Butylcyclohexanol
- cis-4-(tert-Butyl)cyclohexanol
- Cyclohexanol,4-(1,1-dimethylethyl)-, cis-
- 4-{[(2-chloroethyl)(nitroso)carbamoyl](methyl)amino}cyclohexanecarboxylic acid
- 4-cis-tert-butylcyclohexanol
- cis-4-({[(2-chloroethyl)nitrosoamino]carbonyl}methylamino)cyclohexanecarboxylic acid
- cis-4-(1,1-dimethylethyl)cyclohexanol
- cis-4-tert-butylcyclohecanol
- N-Me-CCCNU
- N-Me-cis-Acid
- cis-1-tert-Butyl-4-cyclohexanol
- cis-4-tert-Butyl-1-cyclohexanol
- 4-tert-Butylcyclohexanol
- trans-4-tert-butylcyclohexanol
- 4-(tert-Butyl)cyclohexanol
- Cyclohexanol, 4-(1,1-dimethylethyl)-
- 4-tert-butylcyclohexan-1-ol
- Padaryl
- p-tert-Butylcyclohexanol
- trans-4-(tert-Butyl)cyclohexanol
- CYCLOHEXANOL, 4-tert-BUTYL-
- Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-
- Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
- 4-t-Butylcyclohexanol
- 4-tert-Butyl cyclohexanol
- cis-4-t
- cis-4-(1,1-Dimethylethyl)cyclohexanol (ACI)
- Cyclohexanol, 4-tert-butyl-, cis- (8CI)
- cis-p-tert-Butylcyclohexanol
- cis-4-(tert-Butyl)Cyclohexanol
-
- MDL: MFCD00070476
- インチ: 1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3/t8-,9+
- InChIKey: CCOQPGVQAWPUPE-DTORHVGOSA-N
- ほほえんだ: C([C@@H]1CC[C@H](O)CC1)(C)(C)C
計算された属性
- せいみつぶんしりょう: 156.15100
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.920
- ゆうかいてん: 80.0 to 84.0 deg-C
- ふってん: 214 ºC
- フラッシュポイント: 105 ºC
- 屈折率: 1.4583 (estimate)
- PSA: 20.23000
- LogP: 2.58360
- ようかいせい: 未確定
cis-4-(tert-Butyl)Cyclohexanol セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R36/37/38
cis-4-(tert-Butyl)Cyclohexanol 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153951-1G |
cis-4-(tert-Butyl)Cyclohexanol |
937-05-3 | >98.0%(GC) | 1g |
¥1622.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153951-5G |
cis-4-(tert-Butyl)Cyclohexanol |
937-05-3 | >98.0%(GC) | 5g |
¥4795.90 | 2023-09-03 | |
| Chemenu | CM202197-5g |
cis-4-(tert-Butyl)cyclohexanol |
937-05-3 | 95% | 5g |
$617 | 2021-06-15 | |
| Fluorochem | 228095-250mg |
cis-4-(tert-Butyl)cyclohexanol |
937-05-3 | 95% | 250mg |
£38.00 | 2022-02-28 | |
| Fluorochem | 228095-1g |
cis-4-(tert-Butyl)cyclohexanol |
937-05-3 | 95% | 1g |
£76.00 | 2022-02-28 | |
| Fluorochem | 228095-5g |
cis-4-(tert-Butyl)cyclohexanol |
937-05-3 | 95% | 5g |
£225.00 | 2022-02-28 | |
| Fluorochem | 228095-25g |
cis-4-(tert-Butyl)cyclohexanol |
937-05-3 | 95% | 25g |
£816.00 | 2022-02-28 | |
| TRC | C273180-25mg |
cis-4-(tert-Butyl)Cyclohexanol |
937-05-3 | 25mg |
$ 465.00 | 2022-04-01 | ||
| TRC | C273180-50mg |
cis-4-(tert-Butyl)Cyclohexanol |
937-05-3 | 50mg |
$ 775.00 | 2022-04-01 | ||
| TRC | C273180-100mg |
cis-4-(tert-Butyl)Cyclohexanol |
937-05-3 | 100mg |
$ 1240.00 | 2022-04-01 |
cis-4-(tert-Butyl)Cyclohexanol 合成方法
合成方法 1
合成方法 2
合成方法 3
合成方法 4
合成方法 5
はんのうじょうけん
1.1 Reagents: NAD , Isopropanol Catalysts: Carbonyl reductase Solvents: tert-Butyl methyl ether , Water ; 22 h, pH 7, 45 °C
リファレンス
- A Facile Stereoselective Biocatalytic Route to the Precursor of Woody Acetate, Organic Process Research & Development, 2011, 15(5), 1036-1039
合成方法 6
はんのうじょうけん
1.1 Reagents: (T-4)-(1-Azabicyclo[2.2.2]octane)chlorodihydroaluminum Solvents: Tetrahydrofuran ; 15 - 18 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
- Tertiary amine and N-heterocyclic carbene coordinated haloalanes - synthesis, structure, and application, Chemistry - A European Journal, 2009, 15(36), 9201-9214
合成方法 7
はんのうじょうけん
1.1 Reagents: Borate(1-), dihydro(2-methyl-2-propanolato)(1,1,2-trimethylpropyl)-, lithium, (T… Solvents: Pentane , Tetrahydrofuran
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
リファレンス
- Reaction of lithium (2,3-dimethyl-2-butyl)-t-butoxyborohydride with selected organic compounds containing representative functional groups, Bulletin of the Korean Chemical Society, 2002, 23(6), 856-860
合成方法 8
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Isopropanol ; 6 h, 5 atm, 60 °C
リファレンス
- Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions, Chemistry - A European Journal, 2009, 15(28), 6953-6963
合成方法 10
はんのうじょうけん
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; 2 h, -78 °C; overnight, rt; rt → 0 °C
1.2 Solvents: Water ; 0 °C; 0 °C → rt
1.3 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 2 h, rt
1.2 Solvents: Water ; 0 °C; 0 °C → rt
1.3 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 2 h, rt
リファレンス
- Low-temperature X-ray structural studies of the ester and ether derivatives of cis- and trans-4-tert-butyl cyclohexanol and 2-adamantanol: application of the variable oxygen probe to determine the relative σ-donor ability of C-H and C-C bonds, Organic & Biomolecular Chemistry, 2003, 1(17), 3094-3101
合成方法 11
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Water , Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-
1.3 Reagents: Potassium carbonate , Hydrogen peroxide Solvents: Tetrahydrofuran
1.2 Reagents: Water , Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-
1.3 Reagents: Potassium carbonate , Hydrogen peroxide Solvents: Tetrahydrofuran
リファレンス
- Preparation of potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes and their stereoselectivity in the reduction of cyclic ketones, Heterocycles, 1988, 27(6), 1455-60
合成方法 12
はんのうじょうけん
1.1 Reagents: Borate(1-), [1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranosato-κO3]-1,5-cyc… Solvents: Tetrahydrofuran
リファレンス
- Chiral synthesis via organoboranes. 15. Selective reductions. 42. Asymmetric reduction of representative prochiral ketones with potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane, Journal of Organic Chemistry, 1988, 53(6), 1231-8
合成方法 13
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: Polyethylene glycol dimethyl ether Solvents: Polyethylene glycol dimethyl ether ; 9 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Chemoselective reduction of aldehydes in the presence of ketones with NaBH4 in polyethylene glycol dimethyl ethers, Synthetic Communications, 2005, 35(6), 867-872
合成方法 15
はんのうじょうけん
1.1 Reagents: Borate(1-), hydro(phenylmethyl)bis[2,4,6-tris(1-methylethyl)phenyl]-, potassium,… Solvents: Tetrahydrofuran
1.2 Reagents: Water Solvents: Diethyl ether
1.2 Reagents: Water Solvents: Diethyl ether
リファレンス
- Preparation and use of sterically hindered organobis(2,4,6-triisopropylphenyl)hydroborates and their polystyrene derivatives for the diastereoselective reduction of ketones, Journal of the Chemical Society, 1999, (19), 2807-2812
合成方法 16
はんのうじょうけん
1.1 Reagents: Borate(1-), ethylhydrobis[2,4,6-tris(1-methylethyl)phenyl]-, lithium, (T-4)- Solvents: Tetrahydrofuran
リファレンス
- Hindered organoboron groups in organic synthesis. 16. Preparation and use of lithium ditripylethylhydroborate for the diastereoselective reduction of cyclohexanones, Tetrahedron Letters, 1991, 32(43), 6243-6
合成方法 17
はんのうじょうけん
1.1 Reagents: Borate(1-), tris(1,2-dimethylpropyl)hydro-, sodium, (T-4)- Solvents: Diethyl ether
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
リファレンス
- Reaction of trialkylboranes with sodium diethyldihydroaluminate in the presence of 1,4-diazabicyclo[2.2.2]octane. A convenient, general method for preparation of sodium trialkylborohydrides, Tetrahedron, 1993, 49(37), 8311-16
合成方法 18
合成方法 19
合成方法 20
はんのうじょうけん
1.1 Reagents: Isopropanol , Sodium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Isopropanol , Water ; 3 h, 80 °C
リファレンス
- The biphasic transfer hydrogenation of aldehydes and ketones with isopropanol catalyzed by water-soluble rhodium complexes, Journal of Molecular Catalysis A: Chemical, 2004, 214(2), 203-206
cis-4-(tert-Butyl)Cyclohexanol Raw materials
cis-4-(tert-Butyl)Cyclohexanol Preparation Products
cis-4-(tert-Butyl)Cyclohexanol サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:937-05-3)cis-4-(tert-Butyl)Cyclohexanol
注文番号:A859665
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:19
価格 ($):348.0
Email:sales@amadischem.com
cis-4-(tert-Butyl)Cyclohexanol 関連文献
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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推奨される供給者
Amadis Chemical Company Limited
(CAS:937-05-3)cis-4-(tert-Butyl)Cyclohexanol
清らかである:99%
はかる:5g
価格 ($):348.0